3,4,5,6-Tetrafluorosalicylic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrafluorosalicylic Acid typically involves the fluorination of salicylic acid derivatives. One common method is the direct fluorination of salicylic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps like halogen exchange reactions, where chlorine atoms in chlorinated salicylic acid derivatives are replaced with fluorine atoms using fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrafluorosalicylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include fluorinated phenols and ethers.
Oxidation Reactions: Products include tetrafluoroquinones.
Reduction Reactions: Products include tetrafluorohydroquinones.
Scientific Research Applications
3,4,5,6-Tetrafluorosalicylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluorosalicylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate enzymatic pathways, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Other Fluorinated Salicylic Acids:
3,4,5-Trifluorosalicylic Acid: Lacks one fluorine atom, resulting in different chemical reactivity and biological activity.
2,4,6-Trifluorosalicylic Acid: Has fluorine atoms in different positions, leading to distinct steric and electronic effects.
Uniqueness of this compound:
Comparison with Similar Compounds
- 3,4,5-Trifluorosalicylic Acid
- 2,4,6-Trifluorosalicylic Acid
- 3,5-Difluorosalicylic Acid
- 2,6-Difluorosalicylic Acid
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGDMSOKGXAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452153 | |
Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-36-0 | |
Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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